N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a bithiophene moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of 2-halo thiophenes under palladium-catalyzed conditions. For example, 2-bromo-3-thiophene can be coupled with 2-thiophene boronic acid using a Suzuki coupling reaction.
Attachment to the Piperazine Ring: The bithiophene moiety is then linked to a piperazine ring through an ethyl spacer. This can be achieved by reacting the bithiophene derivative with an ethyl bromide derivative of piperazine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The ethyl spacer can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide: Similar structure but with a different bithiophene isomer.
N-(2-{[3,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide: Another isomer with different electronic properties.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to the specific positioning of the bithiophene moiety, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in organic electronics and materials science.
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-2-19-8-9-20(16(22)15(19)21)17(23)18-7-5-13-3-4-14(25-13)12-6-10-24-11-12/h3-4,6,10-11H,2,5,7-9H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKZRIXLZAGSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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